(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide
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Overview
Description
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is an organic compound characterized by the presence of a bromophenyl group, an ethoxy group, and a propenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide typically involves the reaction of 4-bromoaniline with ethyl acrylate under basic conditions to form the desired product. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the amine group on the acrylate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
- (2E)-1-(4-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one
- (2E)-3-(4-Bromophenyl)-2-propen-1-ol
Uniqueness
(2E)-N-(4-Bromophenyl)-3-ethoxy-2-propenamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and propenamide moiety differentiate it from other similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-3-ethoxyprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c1-2-15-8-7-11(14)13-10-5-3-9(12)4-6-10/h3-8H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIWJXDWZVDVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=CC(=O)NC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40695656 |
Source
|
Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
327058-51-5 |
Source
|
Record name | N-(4-Bromophenyl)-3-ethoxyprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40695656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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